N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-(2-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s hydrazide group is known for its potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chlorobenzyl)-1H-benzimidazol-2-ylsulfanyl}acetohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-2-5-9-15(12)21-11-16(20)18-17-10-13-7-3-4-8-14(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALKCIUWSFSHQP-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92966-77-3 |
Source
|
Record name | N'-(2-HYDROXYBENZYLIDENE)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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